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Abstract

The Burl protein kinase, a cyclin-dependent kinase (CDK) in Saccharomyces cerevisiae and a
homolog of human Cdk9, plays a pivotal, multifaceted role in the orchestration of cell cycle
progression. While historically recognized for its function in regulating transcription elongation,
recent evidence has illuminated its critical involvement in the G1/S transition, the DNA
replication stress response, and histone modification pathways. This technical guide provides a
comprehensive overview of Burl's functions, detailing the signaling pathways it governs,
summarizing key quantitative data, and outlining the experimental protocols used to elucidate
its mechanisms. This document is intended to serve as a core resource for researchers
investigating cell cycle control and for professionals in drug development targeting CDK
pathways.

The Canonical Role of Burl: A Master Regulator of
Transcription Elongation

The Burl kinase, in complex with its cyclin partner Bur2, is fundamentally involved in the
regulation of MRNA synthesis by RNA Polymerase Il (Pol 11).[1][2] This complex is a key player
in the transition from transcription initiation to productive elongation.

The primary mechanisms of Burl-Bur2 in this process include:
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e Phosphorylation of the RNA Pol Il C-terminal Domain (CTD): The Burl-Bur2 complex
phosphorylates the repetitive YSPTSPS motif within the CTD of Rpb1, the largest subunit of
Pol I1.[1][3] This phosphorylation is crucial for the recruitment of various factors required for
elongation and mRNA processing.

* Phosphorylation of Elongation Factors: Burl targets other key elongation factors, most
notably Spt5 (a subunit of the DSIF complex).[4] Phosphorylation of Spt5 by Burl promotes
the recruitment of the Pafl complex, which is essential for subsequent histone modifications
and efficient elongation.

e Regulation of Histone Modifications: Burl activity is directly linked to co-transcriptional
histone modifications. It is required for the proper methylation of histone H3 on lysine 36
(H3K36) by the methyltransferase Set2. Specifically, Burl kinase activity is necessary for the
transition from di-methylated to tri-methylated H3K36, a hallmark of actively transcribed gene
bodies.
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Fig. 1: Burl's core role in transcription elongation.

BUR1 in G1/S Cell Cycle Progression: A Nexus for
Growth Signaling
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A critical, more recently defined role for Burl is its function in promoting progression through
the G1 phase of the cell cycle. This function links nutrient sensing and growth signaling
pathways directly to the core cell cycle machinery. Mutants of BUR1 exhibit a significant delay
in the G1 phase, highlighting its essential role in this transition.

This G1 control is mediated through a signaling network that operates in concert with the Target
of Rapamycin Complex 1 (TORC1), a central regulator of cell growth in response to nutrient
availability.

The key components of this pathway are:

o Parallel Signaling: Burl and TORC1 act in parallel pathways to control G1 progression.
Genetic evidence shows that mutations in BUR1 lead to sensitivity to the TORCL1 inhibitor
rapamycin, and double mutants show synthetic growth defects.

o Convergence on Sch9: Both Burl and TORC1 converge on the kinase Sch9, a key effector
of TORCL1 signaling. Both kinases directly phosphorylate Sch9 at distinct and common sites,
leading to its full activation.

e Regulation of Whi5: Activated Sch9, along with the G1 cyclin-CDK complex CIn3-Cdc28,
promotes the phosphorylation and subsequent nuclear export of Whi5. Whi5 is a
transcriptional repressor that inhibits the SBF and MBF transcription factors, which are
responsible for expressing a large suite of genes required for S phase entry.

e G1/S Transition: The export of Whi5 from the nucleus de-represses G1/S target genes,
triggering the transition into S phase.

Fig. 2: BUR1 and TORC1 signaling in G1/S progression.

Quantitative Data: Cell Cycle Arrest Phenotypes

Mutations in BUR1 lead to a measurable accumulation of cells in the G1 phase of the cell
cycle. This effect is exacerbated in combination with mutations affecting vacuole inheritance,
which also impinges on the TORCL1 pathway.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1668064?utm_src=pdf-body
https://www.benchchem.com/product/b1668064?utm_src=pdf-body
https://www.benchchem.com/product/b1668064?utm_src=pdf-body
https://www.benchchem.com/product/b1668064?utm_src=pdf-body
https://www.benchchem.com/product/b1668064?utm_src=pdf-body
https://www.benchchem.com/product/b1668064?utm_src=pdf-body
https://www.benchchem.com/product/b1668064?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Yeast Strain % of Cells in G1 % of Cells in G2/M
Reference
Genotype Phase (1N DNA) Phase (2N DNA)
Wild-Type (WT) ~45% ~55%
burl-AC ~46% ~54%
vacl7A ~48% ~52%
burl-AC vacl7A ~60% (p < 0.01) ~40%

Increased G1
burl-267 )
population

Decreased G2/M

population

Note: Values are approximate and represent the trends observed in flow cytometry

experiments. The burl-AC allele refers to a deletion of the C-terminal tail, while burl-267 is

another mutant allele. vac17A is a vacuole inheritance mutant.

BUR1 in the DNA Replication Stress Response

Burl also plays a complex role in maintaining genome stability, particularly when cells

encounter replication stress. This function appears to be linked to its role in driving the G1-to-S

phase transition.

Recent studies have revealed a surprising genetic interaction:

e Suppression of Checkpoint Mutant Sensitivity: A hypomorphic (partially functional) allele of

BUR1, burl-107, suppresses the sensitivity of checkpoint-deficient mutants (e.g., meclA or

rad53A) to the replication stress-inducing drug hydroxyurea (HU).

o A'"Detrimental" Role: This suggests that in the absence of a functional DNA damage

checkpoint, the normal, robust activity of Burl in pushing cells from G1 into S phase is

actually harmful. The rapid transition may not allow sufficient time for repair, leading to

replication fork collapse and cell death in checkpoint-compromised cells.

e Interaction with RPA: The Burl-Bur2 complex physically interacts with Replication Protein A

(RPA), the eukaryotic single-stranded DNA-binding protein that is a central player in DNA
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replication, repair, and damage signaling. This physical link underscores a direct role for
Burl at the interface of transcription and DNA maintenance.
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Fig. 3: Logical model of BUR1's role in replication stress.

Key Experimental Protocols

The functions of Burl have been elucidated through a combination of genetic, biochemical,

and cell biological assays.

Flow Cytometry for Cell Cycle Analysis

This technique is used to quantify the proportion of cells in different cell cycle phases based on
DNA content.
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e Objective: To determine if burl mutants accumulate in a specific phase of the cell cycle.
» Methodology:

o Cell Culture: Grow yeast strains (e.g., Wild-Type, burl-267) in appropriate liquid media
(e.g., YPD) to logarithmic phase.

o Cell Fixation: Harvest approximately 1x107 cells by centrifugation and fix them in 70%
ethanol overnight at 4°C. This permeabilizes the cells and preserves their state.

o RNase Treatment: Rehydrate cells in a buffer (e.g., 50 mM sodium citrate) and treat with
RNase A (e.g., 0.25 mg/mL) for 2-4 hours at 37°C to degrade RNA, which would otherwise
be stained.

o DNA Staining: Add a fluorescent DNA intercalating agent, such as Propidium lodide (PI) or
SYTOX Green, to the cell suspension.

o Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of
individual cells is proportional to their DNA content. A histogram of fluorescence intensity
will show two distinct peaks: a 1N peak (G1 phase) and a 2N peak (G2/M phase), with S-
phase cells distributed between them.

In Vitro Kinase Assay

This assay directly tests if a kinase can phosphorylate a putative substrate.
o Objective: To determine if Burl directly phosphorylates Sch9.
e Methodology:

o Kinase Purification: Immunoprecipitate the Burl-Bur2 complex from yeast lysates using
an antibody against a tagged version of Burl (e.g., HA-Burl). The complex is typically
kept bound to protein A/G beads.

o Substrate Purification: Express and purify the substrate protein (e.g., GST-Sch9) from E.
coli.
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o Kinase Reaction: Combine the immunoprecipitated Burl kinase, the purified Sch9
substrate, and a kinase reaction buffer containing ATP. Crucially, the ATP is radiolabeled
with 32P on the gamma phosphate (y-32P-ATP).

o Incubation: Incubate the reaction at 30°C for a set time (e.g., 30 minutes). If Burl is an
active kinase for Sch9, it will transfer the 32P from ATP onto serine or threonine residues of
Sch9.

o Detection: Stop the reaction and separate the proteins by SDS-PAGE. Transfer the
proteins to a membrane and expose it to X-ray film or a phosphorimager. A radioactive
band at the molecular weight of Sch9 indicates direct phosphorylation by Burl.

Chromatin Immunoprecipitation (ChlP)

ChIP is used to determine the in vivo association of a protein with specific DNA regions.

o Objective: To assess if Burl is physically located on actively transcribed genes or to
measure the level of H3K36 trimethylation at these genes.

» Methodology:

o Cross-linking: Treat living yeast cells with formaldehyde to create covalent cross-links
between proteins and DNA, freezing their interactions in place.

o Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments
(200-500 bp) using sonication.

o Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the
protein of interest (e.g., anti-Burl) or a specific histone modification (e.g., anti-
H3K36me3). The antibody-protein-DNA complexes are captured on beads.

o Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute
the specifically bound complexes.

o Reverse Cross-links: Reverse the formaldehyde cross-links by heating. Degrade proteins
with proteinase K.

o DNA Purification: Purify the immunoprecipitated DNA.
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o Analysis: Quantify the amount of specific DNA sequences (e.g., the promoter or open
reading frame of a specific gene) in the purified sample using quantitative PCR (qPCR).
An enrichment compared to a control immunoprecipitation (e.g., with non-specific IgG)
indicates association.

Conclusion and Implications for Drug Development

The Burl kinase is far more than a simple transcription factor. It is a critical integrator of
cellular signals, linking transcriptional output with cell cycle commitment and genome integrity.
Its role in the G1/S transition via the TORC1/Sch9 pathway highlights a direct mechanism for
coupling cell growth signals to cell division. Furthermore, its intricate relationship with the DNA
damage response machinery suggests that its activity must be precisely modulated to ensure
cell survival under stress.

Given that Burl is the yeast homolog of human Cdk9—a component of P-TEFb and a target of
interest in cancer therapy—this detailed understanding of its function is highly relevant. Cdk9
inhibitors are being explored for their ability to halt transcription of key oncogenes. The finding
that Burl/Cdk9 activity can be detrimental in checkpoint-compromised cells—a common
feature of cancers—opens up new avenues for therapeutic strategies. Targeting Cdk9 could not
only inhibit transcription but also potentially exploit synthetic lethal relationships with existing
checkpoint inhibitor drugs, providing a powerful combination therapy approach. Future

research should focus on further dissecting the substrates of Burl in these diverse pathways
to refine our understanding and enhance the specificity of therapeutic interventions.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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